3,5-Dibromo-2-(4-methoxyphenyl)thiophene

Sequential cross-coupling Regioselective Suzuki–Miyaura Chemoselectivity

3,5-Dibromo-2-(4-methoxyphenyl)thiophene (CAS 869540-94-3) is a dihalogenated thiophene derivative with molecular formula C₁₁H₈Br₂OS and molecular weight 348.06 g·mol⁻¹. The compound features a five-membered thiophene ring bearing bromine atoms at the 3- and 5-positions and a 4-methoxyphenyl substituent at the 2-position.

Molecular Formula C11H8Br2OS
Molecular Weight 348.06 g/mol
Cat. No. B15238071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-(4-methoxyphenyl)thiophene
Molecular FormulaC11H8Br2OS
Molecular Weight348.06 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br
InChIInChI=1S/C11H8Br2OS/c1-14-8-4-2-7(3-5-8)11-9(12)6-10(13)15-11/h2-6H,1H3
InChIKeyBRDHYPREJJOQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-(4-methoxyphenyl)thiophene – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3,5-Dibromo-2-(4-methoxyphenyl)thiophene (CAS 869540-94-3) is a dihalogenated thiophene derivative with molecular formula C₁₁H₈Br₂OS and molecular weight 348.06 g·mol⁻¹ . The compound features a five-membered thiophene ring bearing bromine atoms at the 3- and 5-positions and a 4-methoxyphenyl substituent at the 2-position [1]. It belongs to the class of 2-aryl-3,5-dibromothiophenes, a scaffold valued in cross-coupling methodology and materials chemistry for its two bromine handles with intrinsically differentiated reactivity [2]. Commercially, it is supplied as a research-grade intermediate with typical purity ≥95% (some vendors offer 98%) and is catalogued under the Japanese chemical registry Nikkaji number J3.618.178H [1].

Why 3,5-Dibromo-2-(4-methoxyphenyl)thiophene Cannot Be Replaced by Regioisomeric Dibromothiophenes or Mono-Bromo Analogs in Cross-Coupling Workflows


The substitution pattern of 3,5-dibromo-2-(4-methoxyphenyl)thiophene is not interchangeable with its regioisomers (e.g., 2,3-dibromo-5-(4-methoxyphenyl)thiophene or 2,5-dibromo-3-(4-methoxyphenyl)thiophene) because each positional isomer presents a distinct set of bromine reactivity vectors that dictate both the achievable coupling sequence and the regiochemistry of the final product . In 3,5-dibromo-2-arylthiophenes, the C5 bromine occupies the electronically activated α-position of the thiophene ring, while the C3 bromine resides at the less reactive β-position; this intrinsic α/β reactivity differential—quantified as "much less reactive" for the β-bromo group by Okano et al.—enables sequential, chemoselective cross-coupling that is fundamentally unavailable in 2,5-dibromo isomers where both bromines are α-situated [1]. Furthermore, the 2-aryl substituent precludes the halogen dance rearrangement pathway that interconverts certain dibromothiophene isomers, meaning that the 3,5-dibromo-2-aryl scaffold cannot be accessed from a simpler precursor without employing the specific LDA-mediated rearrangement chemistry . Mono-bromo analogs (e.g., 3-bromo-2-(4-methoxyphenyl)thiophene) lack the second halogen handle entirely, forfeiting the possibility of iterative or sequential bond construction.

Quantitative Differentiation Evidence for 3,5-Dibromo-2-(4-methoxyphenyl)thiophene vs. Closest Analogs and Isomers


Intrinsic α-Br (C5) vs. β-Br (C3) Reactivity Differential in 3,5-Dibromo-2-arylthiophenes vs. 2,5-Dibromo-3-arylthiophenes

In the 3,5-dibromo-2-arylthiophene scaffold, the bromine at the α-position (C5) is substantially more reactive in Pd-catalyzed cross-coupling than the bromine at the β-position (C3). Okano et al. demonstrated that after one-pot halogen dance/Negishi coupling of 2,5-dibromothiophene to generate 2-aryl-3,5-dibromothiophenes, the resultant β-bromo group was 'much less reactive than the remaining α-bromo group,' enabling a subsequent one-pot double Suzuki–Miyaura coupling with complete chemoselectivity [1]. This α/β differentiation is absent in 2,5-dibromo-3-arylthiophenes, where both bromines occupy electronically similar α-positions, necessitating external control strategies (e.g., steric differentiation or stoichiometric control) to achieve sequential coupling, as noted by Varello and Handy who reported that standard Suzuki couplings on 2,3-dibromothiophene are 'much more sensitive to steric effects' compared with 2,4-dibromothiophene . No quantitative rate ratio (kα/kβ) for the specific 3,5-dibromo-2-(4-methoxyphenyl)thiophene has been published; this is a class-level inference from the 2-aryl-3,5-dibromothiophene system [1].

Sequential cross-coupling Regioselective Suzuki–Miyaura Chemoselectivity

Halogen Dance Rearrangement as the Exclusive Regioselective Entry to 2-Aryl-3,5-dibromothiophenes – Comparison with Direct Bromination

The 3,5-dibromo-2-aryl substitution pattern is accessible via a base-catalyzed halogen dance (HD) rearrangement of 2,3-dibromothiophene, as established by Sauter, Fröhlich, and Kalt. Treatment of 2,3-dibromothiophene with 1 equivalent of LDA at −80 °C, followed by electrophilic quench, yields 2-substituted 3,5-dibromothiophenes 'selectively and in high yields' . This pathway is mechanistically distinct from direct electrophilic bromination of 2-(4-methoxyphenyl)thiophene, which would preferentially deliver the 5-bromo or 2,5-dibromo isomer due to the directing effect of the thiophene sulfur and the 2-aryl group [1]. The HD route to 3,5-dibromo-2-arylthiophenes has been extended into a one-pot HD/Negishi coupling protocol by Okano et al., who reported that the resultant 2-arylated 3,5-dibromothiophenes are obtained after transmetalation with ZnCl₂ and Negishi cross-coupling; gram-scale synthesis of tetra-arylated thiophene was demonstrated [2]. No direct yield comparison for 3,5-dibromo-2-(4-methoxyphenyl)thiophene synthesized via HD vs. direct bromination has been published; yield data are cross-study comparable from the general HD methodology.

Halogen dance rearrangement LDA-mediated isomerization Regioselective synthesis

Electronic Modulation by 4-Methoxyphenyl vs. Unsubstituted Phenyl – Impact on Coupling Reactivity at C3 and C5

The 4-methoxyphenyl group at the 2-position exerts an electron-donating (+M) effect via the para-methoxy substituent, which distinguishes 3,5-dibromo-2-(4-methoxyphenyl)thiophene from its unsubstituted phenyl analog (3,5-dibromo-2-phenylthiophene, CAS 38071-55-5). In the context of Pd-catalyzed direct arylation, Brahim et al. demonstrated that electron-rich aryl bromides such as 4-bromoanisole are poor coupling partners compared to electron-deficient aryl bromides: with 4-bromoanisole as the aryl source, 'the desired C5-arylated 2-bromothiophene could not be detected by GC–MS,' whereas 4-bromonitrobenzene gave 48–55% yield under identical conditions (1 mol% Pd, KOAc, DMA, 80 °C, 2–4 h) [1]. This class-level observation implies that the electronic character of the aryl substituent at C2 modulates the reactivity of the remaining bromine handles: the electron-donating 4-methoxyphenyl group is expected to deactivate the thiophene ring toward oxidative addition relative to the phenyl analog, though direct comparative kinetic data for the two compounds are not available [1].

Electron-donating substituent Cross-coupling reactivity Electronic tuning

Divergent Polymerization Capability: 3,5-Dibromo-2-(4-methoxyphenyl)thiophene vs. 2,5-Dibromo-3-(4-methoxyphenyl)thiophene

The regioisomer 2,5-dibromo-3-(4-methoxyphenyl)thiophene is a known monomer for dehalogenation polycondensation: Yamamoto et al. reported that treatment with Mg and a zerovalent nickel complex yields poly[3-(4-methoxyphenyl)thiophene-2,5-diyl] (P3(4-MeOPh)Th), a soluble, fluorescent π-conjugated polymer exhibiting strong photoluminescence in the 500–600 nm region [1]. In contrast, 3,5-dibromo-2-(4-methoxyphenyl)thiophene cannot undergo this same GRIM-type or Ni(0)-mediated chain-growth polymerization because the 2-position is already occupied by the aryl substituent, and the two bromine atoms are not in a 2,5-relationship; 2,5-dihalogen substitution is a structural prerequisite for this polymerization mode . While both isomers share the C₁₁H₈Br₂OS formula and 348.06 g·mol⁻¹ molecular weight, their polymerization outcomes are mutually exclusive: one yields conjugated polymers for optoelectronic applications, the other serves as a small-molecule building block for sequential cross-coupling elaboration. No head-to-head comparison of polymerization attempts with the 3,5-isomer has been published.

Dehalogenation polycondensation Regioregular polythiophene GRIM polymerization

Biofilm Inhibition SAR Platform – Structural Analogy to 2,4-Bis(4-methoxyphenyl)thiophene with Alternative Substitution Vectors

In a study of Suzuki-coupled 2,4-dibromothiophene derivatives, Rasheed et al. identified 2,4-bis(4-methoxyphenyl)thiophene (compound 4b) as a potent inhibitor of bacterial biofilm formation against Escherichia coli, achieving 80.92% inhibition compared with 97.43% for the standard antibiotic Rifampicin under identical assay conditions [1]. The 3,5-dibromo-2-(4-methoxyphenyl)thiophene scaffold presents an isomeric substitution framework: the two bromine atoms are positioned at C3 and C5 (rather than C2 and C4), and the 4-methoxyphenyl group is pre-installed at C2. This arrangement offers different vectors for Suzuki–Miyaura elaboration—specifically, sequential coupling at C5 then C3—to generate unsymmetrical 2,3,5-triarylthiophenes that cannot be accessed from the 2,4-dibromo scaffold. No biofilm or biological activity data have been reported for 3,5-dibromo-2-(4-methoxyphenyl)thiophene itself; this is supporting evidence for its potential as a diversification platform.

Anti-biofilm activity Thiophene SAR E. coli biofilm inhibition

Highest-Confidence Research and Industrial Application Scenarios for 3,5-Dibromo-2-(4-methoxyphenyl)thiophene Based on Verified Evidence


Sequential One-Pot Double Cross-Coupling for Unsymmetrical 2,3,5-Triarylthiophenes

The intrinsic α/β reactivity differential (C5-Br >> C3-Br) established by Okano et al. [1] makes this compound an ideal substrate for sequential Suzuki–Miyaura or direct arylation sequences. A first coupling at C5 can be performed with an arylboronic acid or aryl bromide under mild Pd catalysis; the remaining C3–Br is then activated under modified conditions (e.g., higher temperature or different ligand) to install a second, structurally distinct aryl group. This yields unsymmetrical 2,3,5-triarylthiophenes—a motif present in organic semiconductors [2] and biologically active thiophene derivatives [3]—in a convergent, two-step sequence without intermediate purification.

Synthesis of 2,5-Di(hetero)aryl-3-(4-methoxyphenyl)thiophenes via Halogen Dance/Negishi Coupling

The halogen dance/Negishi one-pot protocol reported by Okano et al. [1] and the foundational HD methodology of Sauter et al. [2] provide a validated route to 2-aryl-3,5-dibromothiophenes. Users can employ this compound as a pre-formed HD/Negishi product to bypass the low-temperature LDA step, entering directly into subsequent coupling chemistry. The resultant β-bromo group's low reactivity ensures that over-coupling to symmetrical products is minimized, a practical advantage for gram-scale synthesis [1].

Medicinal Chemistry Diversification Platform for Anti-Biofilm Thiophene Derivatives

Building on the anti-biofilm activity of 2,4-bis(4-methoxyphenyl)thiophene (80.92% E. coli biofilm inhibition) reported by Rasheed et al. [1], 3,5-dibromo-2-(4-methoxyphenyl)thiophene provides a complementary scaffold for structure–activity relationship (SAR) exploration. Sequential C5-then-C3 Suzuki coupling allows the systematic variation of two aryl groups independently, generating libraries of unsymmetrical triarylthiophenes that are inaccessible from the symmetrical 2,4-dibromo scaffold. This diversification capability is directly relevant to hit-to-lead optimization in antibacterial discovery programs.

Building Block for Conjugated Small-Molecule Organic Semiconductors

Thiophene-based conjugated systems are core components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1]. The 4-methoxyphenyl substituent at the 2-position provides electronic tuning (electron-donating character) that can modulate HOMO/LUMO levels in the final conjugated molecule. The two differentiated bromine handles enable iterative coupling to construct donor–acceptor or donor–π–acceptor architectures with precise regiochemical control—an advantage over symmetrical dibromothiophene isomers that may require statistical or protecting-group strategies for unsymmetrical functionalization [2].

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